Formetorex

Descripción general

Descripción

. It is primarily known for its anorectic properties, meaning it suppresses appetite

Mecanismo De Acción

Target of Action

Formetorex, being a substituted amphetamine, is likely to target the central nervous system (CNS), specifically the neurotransmitter systems. Amphetamines typically exert their effects by interacting with the dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .

Mode of Action

This would result in increased concentrations of these neurotransmitters in the synaptic cleft, leading to prolonged signaling and stimulation of the post-synaptic neuron .

Biochemical Pathways

This compound is an intermediate in the production of amphetamine via the Leuckart reaction . This reaction involves a non-metal reduction typically carried out in three steps . The synthesis involves a condensation reaction between phenylacetone and formamide to produce formetamide, which is then hydrolyzed using hydrochloric acid to produce the free base .

Pharmacokinetics

It can be inferred from related compounds that it would be rapidly absorbed into the bloodstream, metabolized primarily in the liver, and excreted in the urine .

Result of Action

As a substituted amphetamine, it is likely to stimulate the cns, leading to increased alertness, concentration, and physical performance, as well as decreased fatigue and appetite .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the stability of the compound, while factors like temperature and humidity can influence its degradation . Additionally, individual factors such as age, sex, health status, and genetic factors can influence the compound’s pharmacokinetics and pharmacodynamics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Formetorex can be synthesized through the Leuckart reaction, which involves the reductive amination of formamide with formic acid. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the Leuckart reaction. This would require large reactors, precise temperature control, and efficient separation techniques to isolate the desired product from by-products and unreacted starting materials.

Análisis De Reacciones Químicas

Types of Reactions

Formetorex can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : this compound can be oxidized using oxidizing agents like potassium permanganate or chromic acid.

Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles like halides or amines.

Major Products Formed

Oxidation: : The oxidation of this compound can lead to the formation of formamide derivatives.

Reduction: : Reduction reactions can produce amines or other reduced forms of this compound.

Substitution: : Substitution reactions can result in the formation of various substituted amphetamines.

Aplicaciones Científicas De Investigación

Chemistry: : It serves as an intermediate in the synthesis of other amphetamine derivatives.

Biology: : Research has shown that Formetorex has potent antagonist effects on histamine receptors, making it a candidate for treating inflammatory diseases.

Medicine: : this compound has been investigated for its potential use in treating cancer and other conditions in animal models.

Industry: : Its role in the production of amphetamines makes it relevant in pharmaceutical manufacturing.

Comparación Con Compuestos Similares

Formetorex is similar to other substituted amphetamines, such as amphetamine, methamphetamine, and phenmetrazine. its unique feature is its potent antagonistic effect on histamine receptors, which distinguishes it from other compounds in its class. Other similar compounds include:

Amphetamine: : A central nervous system stimulant with applications in treating ADHD and narcolepsy.

Methamphetamine: : A more potent form of amphetamine used both medically and recreationally.

Phenmetrazine: : Another anorectic agent with stimulant properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine that has been studied primarily for its anorectic properties. Although it has never been marketed, its synthesis and potential biological activities warrant a detailed examination. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is synthesized through the Leuckart reaction, which involves the reaction of phenylacetone with formamide. This process produces formetamide as an intermediate, which can subsequently be hydrolyzed to yield amphetamine. The simplicity of this synthetic route has made it popular in clandestine labs for the illicit production of amphetamines .

Pharmacological Activity

1. Anorectic Effects

this compound has been primarily noted for its anorectic (appetite-suppressing) effects. Studies have shown that compounds similar to this compound can influence neurotransmitter systems involved in appetite regulation, particularly those affecting serotonin and norepinephrine pathways.

2. Stimulant Properties

As a substituted amphetamine, this compound shares stimulant properties with other compounds in its class. It is believed to enhance dopaminergic and noradrenergic activity, which can lead to increased alertness and energy levels. However, the specific biological activity of this compound compared to other amphetamines remains less well-documented.

Case Studies

Several case studies have highlighted the effects of amphetamines and their derivatives, including this compound:

-

Case Study 1: Stimulant-Induced Psychosis

A patient using dextroamphetamine experienced stimulant-induced psychosis after increasing their dosage in preparation for exams. This case illustrates how amphetamines can exacerbate psychiatric conditions, which may be relevant for this compound users due to its similar pharmacological profile . -

Case Study 2: Behavioral Effects from Environmental Exposures

Research on methamphetamine exposure in contaminated environments showed significant behavioral and cognitive effects among adults and children. Symptoms included sleep disturbances and cognitive impairments. While not directly involving this compound, these findings underscore the potential risks associated with stimulant exposure .

Biological Activity Data Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anorectic Effects | Modulation of serotonin/norepinephrine | |

| Stimulant Properties | Increased dopaminergic activity | |

| Psychosis Risk | Exacerbation of psychiatric symptoms |

Research Findings

Recent studies have indicated that while this compound possesses potential therapeutic applications due to its anorectic effects, it also carries risks associated with stimulant use. The following key findings emerge from the literature:

- In Vitro Studies : Research indicates that similar amphetamine derivatives exhibit anti-inflammatory properties alongside their primary stimulant effects. This suggests that further exploration into this compound's dual role could be beneficial .

- Toxicity Assessment : Predicted toxicity levels for derivatives like this compound are lower compared to traditional amphetamines, indicating a potentially safer profile for oral administration .

Propiedades

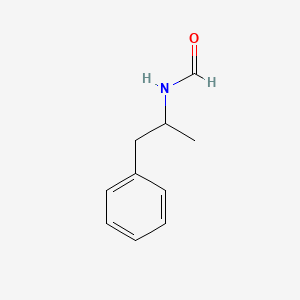

IUPAC Name |

N-(1-phenylpropan-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSYPSYCGPLSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046135 | |

| Record name | Formetorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086829 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22148-75-0, 15302-18-8, 62532-67-6 | |

| Record name | N-Formylamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22148-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formetorex [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formetorex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC245648 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formetorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMETOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30555LM9SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.